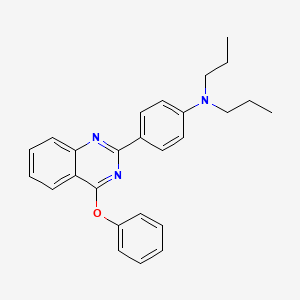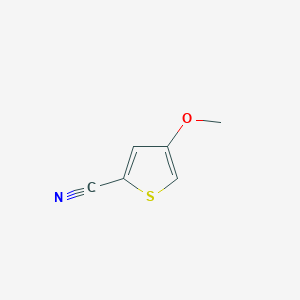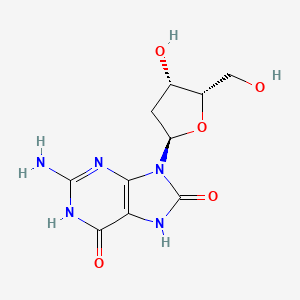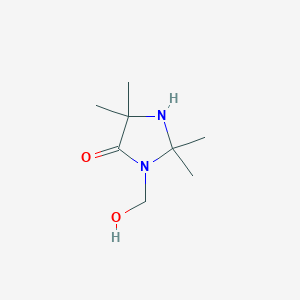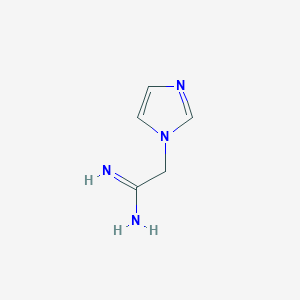
2-(1H-Imidazol-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-1-yl)acetimidamide is a chemical compound with the molecular formula C5H8N4 and a molecular weight of 124.14 g/mol It is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)acetimidamide typically involves the reaction of imidazole with acetamidine. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production, with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazol-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-1-yl)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a common motif in biologically active molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is important in enzyme inhibition. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The parent compound of 2-(1H-Imidazol-1-yl)acetimidamide, known for its role in various biological processes.
2-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with different functional groups, used in different applications.
Benzimidazole: A fused ring system containing an imidazole ring, known for its pharmaceutical applications.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C5H8N4 |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
2-imidazol-1-ylethanimidamide |
InChI |
InChI=1S/C5H8N4/c6-5(7)3-9-2-1-8-4-9/h1-2,4H,3H2,(H3,6,7) |
Clave InChI |
ORTAIQBSPGVIGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


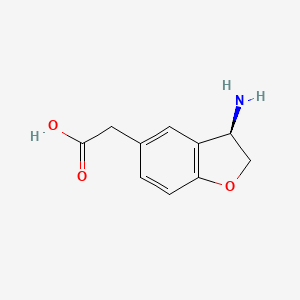
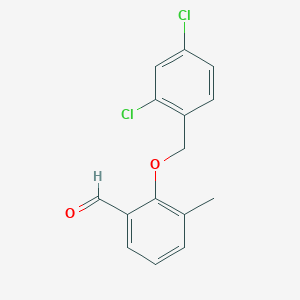
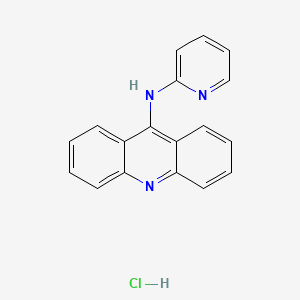
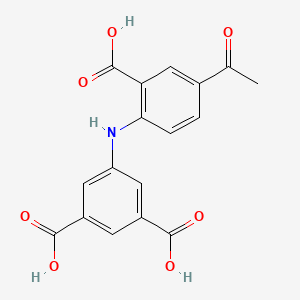
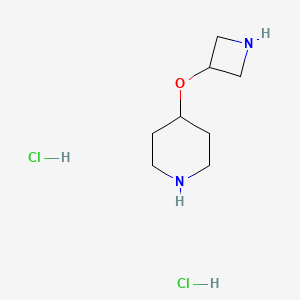
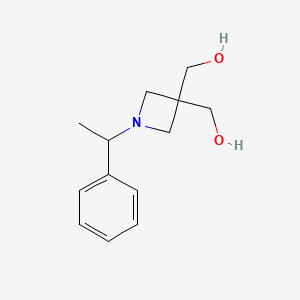
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)
